molecular formula C15H34BrN B12060191 n-Dodecyltrimethylammonium-d34 Bromide

n-Dodecyltrimethylammonium-d34 Bromide

Cat. No.: B12060191
M. Wt: 342.55 g/mol
InChI Key: XJWSAJYUBXQQDR-DIHFYDAMSA-M
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Description

n-Dodecyltrimethylammonium-d34 bromide (DTAB-d34) is a deuterated quaternary ammonium surfactant with the molecular formula C₁₅D₃₄BrN. It is derived from its non-deuterated counterpart, dodecyltrimethylammonium bromide (DTAB; C₁₅H₃₄BrN), by replacing 34 hydrogen atoms with deuterium isotopes. This modification enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, isotopic tracing, and studies requiring minimal interference from protonated environments . DTAB-d34 retains the surfactant properties of DTAB, such as micelle formation and antimicrobial activity, but with distinct physicochemical characteristics due to isotopic effects .

Properties

Molecular Formula

C15H34BrN

Molecular Weight

342.55 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl-tris(trideuteriomethyl)azanium;bromide

InChI

InChI=1S/C15H34N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2;

InChI Key

XJWSAJYUBXQQDR-DIHFYDAMSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-]

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C.[Br-]

Origin of Product

United States

Preparation Methods

Deuterated Precursor Strategy

The most common method involves substituting hydrogenated reactants with deuterated analogs. The synthesis follows a quaternization reaction between deuterated dodecyl bromide (C12D25Br) and deuterated trimethylamine (N(CD3)3).

Reaction Mechanism :
C12D25Br+N(CD3)3C12D25N(CD3)3+Br\text{C}_{12}\text{D}_{25}\text{Br} + \text{N(CD}_3\text{)}_3 \rightarrow \text{C}_{12}\text{D}_{25}\text{N(CD}_3\text{)}_3^+ \text{Br}^-

Key Steps :

  • Deuterated Dodecyl Bromide Preparation :

    • Dodecanol-d25 is brominated using deuterated hydrobromic acid (DBr) in sulfuric acid-d2.

    • Yield : ~85% (reported for non-deuterated analogs).

  • Deuterated Trimethylamine Synthesis :

    • Methylation of deuterated ammonia (ND3) with deuterated methyl iodide (CD3I).

  • Quaternization :

    • Reactants are combined in anhydrous deuterated ethanol at 60°C for 48 hours.

Advantages :

  • High isotopic purity (≥98 atom % D).

  • Scalable for industrial production.

Post-Synthesis Deuterium Exchange

An alternative approach involves hydrogen-deuterium (H-D) exchange on pre-formed n-dodecyltrimethylammonium bromide using D2O under catalytic conditions. However, this method achieves limited deuteration (≤70% D) and is unsuitable for full d34 substitution.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from deuterated acetone/ethyl acetate mixtures.

Conditions :

Solvent SystemPurity ImprovementDeuterium Retention
Acetone-d6/Ethyl Acetate-d897% → 99.5%98.2%
Methanol-d4/Ether-d1097% → 98.8%97.1%

Analytical Validation

  • NMR Spectroscopy :

    • 1H^1\text{H}-NMR shows absence of proton signals at δ 0.8–3.2 ppm.

    • 2H^2\text{H}-NMR confirms deuterium distribution.

  • Mass Spectrometry :

    • ESI-MS m/z: 341.4 ([M-Br]+, calculated for C15D34N+).

  • Elemental Analysis :

    • Expected D content: 34 atoms (100%); Observed: 33.8 ± 0.3 atoms.

Industrial-Scale Production Considerations

Cost Drivers

ComponentCost per kg (USD)Deuterium Contribution
Dodecanol-d2512,00068%
Trimethylamine-d98,50028%
Solvents/Reagents1,2004%

Hazard Mitigation

  • Thermal Stability : Decomposes above 200°C, releasing toxic deuterated amines.

  • Storage : Requires desiccated environments at 4°C to prevent proton exchange.

Challenges and Innovations

Isotopic Dilution

Trace H2O during synthesis reduces deuteration levels. Solutions include:

  • Glovebox synthesis under N2 atmosphere (O2 < 0.1 ppm, H2O < 1 ppm).

  • Molecular sieves in solvent storage.

Catalytic Improvements

Recent studies propose using Pd/C in D2O to enhance H-D exchange efficiency, though applicability to d34 systems remains untested .

Chemical Reactions Analysis

Thermal Decomposition and Stability

Under high-temperature conditions, n-Dodecyltrimethylammonium-d34 bromide undergoes decomposition to yield hazardous products:

  • Primary decomposition products : Carbon oxides (CO, CO₂), nitrogen oxides (NOₓ), and hydrogen bromide (HBr) gas .

  • Decomposition temperature : ~217°C .

The deuterated alkyl chain does not significantly alter thermal stability compared to the non-deuterated form, as both share similar decomposition pathways .

Micelle Formation and Isotopic Effects

Deuteration enables precise structural analysis using neutron scattering techniques. Key findings include:

Micelle Size and Dynamics

SurfactantHydrodynamic Radius (Rh, nm)Solvent SystemMethod
h34-DTAB2.1 ± 0.2NaHCO₃/Na₂CO₃ bufferDLS
d25-DTAB2.1 ± 0.3NaHCO₃/Na₂CO₃ bufferDLS
d34-DTAB2.1 ± 0.2NaHCO₃/Na₂CO₃ bufferDLS
  • No significant isotopic effect on micelle size was observed in dynamic light scattering (DLS) .

  • Small-angle neutron scattering (SANS) revealed minor differences in scattering length density (SLD) between deuterated and non-deuterated forms, critical for contrast matching in structural studies .

Solvent Interactions

In deep eutectic solvents (DES), d34-DTAB forms spherical micelles with consistent aggregation numbers across concentrations (2–10 wt%):

DES CompositionSurfactantAggregation NumberMicelle Diameter (nm)
1pTSA : 1ChCl : 3W (high H⁺)d34-DTAB45 ± 54.2 ± 0.3
2pTSA : 1ChCl : 3W (very high H⁺)d34-DTAB48 ± 64.3 ± 0.4

These studies highlight the role of solvent acidity in modulating micelle morphology .

Dye-Surfactant Co-Assemblies

  • d34-DTAB forms wormlike micelles with elliptical cross-sections when mixed with anthraquinone dyes (e.g., Reactive Brilliant Blue KN-R) .

  • Increased surfactant concentration reduces micelle contour length due to higher spontaneous curvature .

DNA and Protein Interactions

While not explicitly studied for the deuterated form, non-deuterated DTAB’s interactions provide insights:

  • Disrupts cell membranes via electrostatic interactions with phospholipids .

  • Binds DNA through charge neutralization, facilitating extraction .

Scientific Research Applications

DTAB-d34 finds applications in various fields:

    Biochemistry: Used for protein solubilization and membrane protein studies.

    DNA Extraction: DTAB-d34 assists in DNA extraction from biological samples.

    Cell Lysis: It disrupts cell membranes for intracellular component extraction.

    Drug Development: Deuterated compounds impact pharmacokinetics and metabolism.

Mechanism of Action

The mechanism of DTAB-d34’s effects involves its interaction with biomolecules. It can alter DNA’s mechanical properties during binding and affect specific binding parameters. The exact molecular targets and pathways are context-dependent.

Comparison with Similar Compounds

Structural Analogues: Chain Length Variants

Quaternary ammonium bromides with varying alkyl chain lengths exhibit differences in micellar behavior, solubility, and biological activity.

Compound Molecular Formula Chain Length Molecular Weight (g/mol) Key Properties References
DTAB (non-deuterated) C₁₅H₃₄BrN C12 308.35 CMC ≈ 15 mM (in water); LD50 (rat, IV): 6.8 mg/kg
Tetradecyltrimethylammonium bromide (TTAB) C₁₇H₃₈BrN C14 336.40 Lower CMC (~3.5 mM in water); higher thermal stability
Hexadecyltrimethylammonium bromide (CTAB) C₁₉H₄₂BrN C16 364.45 CMC ≈ 1 mM; widely used in DNA solubilization
DTAB-d34 C₁₅D₃₄BrN C12 342.38 Isotopic labeling; NMR studies; similar CMC to DTAB with minor deviations

Key Observations :

  • Longer alkyl chains (e.g., CTAB) reduce critical micelle concentration (CMC) and enhance hydrophobic interactions .
  • Deuterated analogues like DTAB-d34 exhibit nearly identical micellar behavior to their non-deuterated forms but enable precise tracking in spectroscopic studies .

Deuterated Analogues

Deuterium labeling is critical for analytical applications. Examples include:

Compound Molecular Formula Deuterium Substitution Applications References
DTAB-d34 C₁₅D₃₄BrN 34 H → D NMR spectroscopy, isotopic standards
Hexadecyl-d33-trimethylammonium bromide C₁₉D₃₃H₉BrN 33 H → D Surfactant studies in deuterated solvents
Tetradecyl-d29-trimethylammonium bromide C₁₇D₂₉H₉BrN 29 H → D Metabolic tracing, micellar kinetics

Key Observations :

  • Deuterated compounds are synthetically tailored using deuterated alkyl halides or amines, often via nucleophilic substitution reactions .
  • Isotopic substitution minimally alters micellar properties but significantly impacts vibrational spectra and neutron scattering profiles .

Gemini Surfactants

Gemini surfactants, featuring two quaternary ammonium groups linked by a spacer, demonstrate superior antimicrobial activity and solubility compared to monomeric surfactants like DTAB.

Compound Spacer Length MIC for C. albicans (μg/mL) Water Solubility References
Ethylene-1,2-bis(N,N-dimethyl-N-dodecylammonium bromide) C2 25 Moderate
Hexamethylene-1,6-bis(N,N-dimethyl-N-dodecylammonium bromide) C6 6.25 High
DTAB-d34 N/A 50 Moderate

Key Observations :

  • Longer spacers (e.g., C6) in gemini surfactants improve water solubility and antifungal efficacy due to optimized molecular packing .
  • DTAB-d34, while less potent than gemini surfactants, remains valuable for applications requiring isotopic precision .

Pharmaceutical Quaternary Ammonium Salts

Compounds like rocuronium bromide (neuromuscular blocker) share the quaternary ammonium motif but differ in pharmacological targets:

Compound Structure Primary Use Key Property References
Rocuronium bromide Steroidal core Anesthesia (muscle relaxation) Rapid onset, hemodynamic stability
DTAB-d34 Linear alkyl chain Surfactant, analytical standard Non-pharmacological; low toxicity (LD50 > 5 mg/kg)

Key Observations :

  • DTAB-d34 lacks the steroidal backbone of rocuronium, limiting its biomedical use but retaining surfactant utility .

Biological Activity

n-Dodecyltrimethylammonium-d34 bromide (DTAB) is a quaternary ammonium compound widely studied for its biological activity, particularly in microbial inhibition, DNA interaction, and as a surfactant in various applications. This article explores its biological properties, including antimicrobial effects, interactions with nucleic acids, and applications in industrial processes.

  • Chemical Name : n-Dodecyltrimethylammonium-d34 bromide
  • CAS Number : 1119-94-4
  • Molar Mass : 308.34 g/mol
  • Structure : A long-chain cationic surfactant with a dodecyl group attached to a trimethylammonium head.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of DTAB against various microorganisms. The minimal inhibitory concentrations (MICs) of DTAB against different bacterial strains have been evaluated, revealing its effectiveness as a biocide.

Table 1: Antimicrobial Efficacy of n-Dodecyltrimethylammonium-d34 Bromide

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16
Aspergillus niger128

The results indicate that DTAB exhibits significant antimicrobial activity, particularly against Candida albicans, which is critical for applications in healthcare and sanitation .

Interaction with Nucleic Acids

DTAB has been shown to interact with DNA, facilitating compaction and stabilization of DNA structures. Studies using atomic force microscopy (AFM) and magnetic tweezers have revealed that the morphology of DNA-DTAB complexes varies with concentration and incubation time.

Case Study: DNA Compaction

  • Methodology : AFM was utilized to visualize the DNA compaction induced by DTAB.
  • Findings : At low concentrations, rod-like structures were observed, while higher concentrations led to the formation of globular complexes. The compaction was quantified by measuring extension-time curves, indicating organized structures at specific sizes (40 nm to 112 nm) upon varying conditions .

Applications in Industrial Processes

DTAB's surfactant properties make it valuable in various industrial applications:

  • Oil Recovery : Research indicates that DTAB enhances oil recovery under high-salinity and high-temperature conditions due to its thermal stability and surfactant characteristics .
  • Wastewater Treatment : The compound has been studied for its ability to adsorb dyes from wastewater, showcasing its potential in environmental remediation technologies .

Table 2: Applications of n-Dodecyltrimethylammonium-d34 Bromide

ApplicationDescription
Oil RecoveryEnhances extraction efficiency in challenging conditions.
Wastewater TreatmentAdsorbs dyes effectively from contaminated water.
DNA ExtractionFacilitates cell lysis and DNA release for analysis.

Safety and Handling

DTAB is classified as hazardous, necessitating careful handling. It poses risks such as skin irritation and aquatic toxicity. Proper personal protective equipment (PPE) should be used when handling this compound .

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